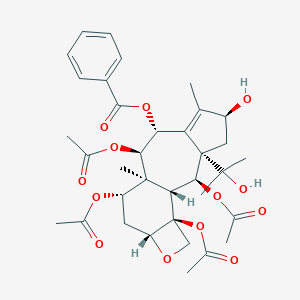

Taxayuntin

Description

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-2,9,11,16-tetraacetyloxy-5-hydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-8-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44O13/c1-17-23(40)15-34(32(6,7)42)26(17)27(47-31(41)22-12-10-9-11-13-22)29(45-19(3)37)33(8)24(44-18(2)36)14-25-35(16-43-25,48-21(5)39)28(33)30(34)46-20(4)38/h9-13,23-25,27-30,40,42H,14-16H2,1-8H3/t23-,24-,25+,27+,28-,29-,30-,33+,34-,35-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDVXNASCSGIHM-SZBOGCPYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H44O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Biological Activity of Taxayuntin (Taxayunnansin A)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxayuntin, also known as Taxayunnansin A or 13-Deacetylbaccatin VI, is a member of the taxane (B156437) family of natural products.[1] Taxanes are a class of diterpenoids originally isolated from yew trees of the genus Taxus. This guide provides a comprehensive overview of the known chemical properties and biological activities of this compound, with a focus on its mechanism of action as a potential anti-cancer agent. Due to the limited availability of specific experimental data for this compound, information from closely related and well-studied taxanes, such as paclitaxel, is included to provide a broader context.

Chemical Properties of this compound (Taxayunnansin A)

This compound is a complex diterpenoid with a core 6/8/6 tricyclic ring system characteristic of the taxane family.[1] The following table summarizes the available quantitative data for Taxayunnansin A. It is important to note that some of these properties are predicted and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C35H44O13 | [2][3] |

| Molecular Weight | 672.72 g/mol | [2] |

| CAS Number | 153229-31-3 | |

| Predicted Boiling Point | 720.3 ± 60.0 °C | ChemicalBook |

| Predicted Density | 1.34 ± 0.1 g/cm³ | |

| Predicted pKa | 13.44 ± 0.70 | ChemicalBook |

| Storage Temperature | Powder: -20°C |

Experimental Protocols

Detailed experimental protocols for the characterization and biological evaluation of this compound are not extensively published. However, based on standard methodologies for taxane research, the following protocols provide a framework for key experiments.

Isolation and Purification of Taxoids from Taxus Species

A general procedure for the extraction and purification of taxanes from Taxus plant material involves the following steps:

-

Extraction: Dried and powdered plant material (e.g., bark, needles) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.

-

Solvent Partitioning: The crude extract is concentrated and then partitioned between an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and water to remove water-soluble impurities.

-

Chromatographic Purification: The organic phase is concentrated and subjected to a series of chromatographic techniques for purification. This typically includes:

-

Column Chromatography: Initial separation on silica (B1680970) gel using a gradient of solvents (e.g., hexane-acetone or dichloromethane-methanol).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Further purification of fractions containing the target compound using a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile-water gradient).

-

Microtubule Stabilization Assay

The ability of taxanes to stabilize microtubules is a key indicator of their biological activity. A common method to assess this is a turbidimetric assay:

-

Tubulin Preparation: Purified tubulin protein is kept on ice to prevent polymerization.

-

Reaction Mixture: A reaction buffer containing GTP (guanosine triphosphate) is prepared. The test compound (this compound) at various concentrations is added to the buffer.

-

Initiation of Polymerization: The reaction is initiated by adding the tubulin solution to the reaction mixture and incubating at 37°C.

-

Measurement: The polymerization of tubulin into microtubules causes an increase in turbidity, which is measured as the absorbance at 340 nm over time using a spectrophotometer. An increase in the rate and extent of polymerization in the presence of the compound indicates microtubule-stabilizing activity.

Biological Activity and Signaling Pathways

Taxanes, including by extension this compound, exert their cytotoxic effects primarily by interfering with the normal function of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).

Mechanism of Action: Microtubule Stabilization

Taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. This aberrant stabilization disrupts the dynamic instability of microtubules, which is essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division. The stabilized mitotic spindle cannot function correctly, leading to a prolonged mitotic block.

References

No se encontró información sobre la elucidación y caracterización de la estructura de la taxayuntina

No se ha podido encontrar información científica o de investigación sobre la elucidación de la estructura, la caracterización, la actividad biológica o los datos de espectroscopia de una molécula denominada "taxayuntina". Las búsquedas exhaustivas en las bases de datos científicas no arrojaron resultados para este compuesto específico.

Esto puede deberse a varias razones:

-

Término poco común o específico: "Taxayuntina" puede ser un compuesto muy nuevo, raro o específico de un campo de investigación muy limitado que aún no ha sido ampliamente documentado en la literatura científica accesible al público.

-

Posible error de ortografía: Podría haber un error en la escritura del nombre del compuesto. Moléculas con nombres similares pueden existir, y una ligera variación podría impedir la recuperación de la información correcta.

-

Naturaleza propietaria: La información sobre el compuesto podría ser de naturaleza propietaria y no estar disponible públicamente, especialmente si se encuentra en las primeras etapas de desarrollo farmacéutico o industrial.

Se recomienda a los investigadores, científicos y profesionales del desarrollo de fármacos que verifiquen la ortografía del compuesto y consideren la posibilidad de que se conozca con un nombre alternativo o un código de identificación. Si el compuesto es parte de una investigación en curso o de un campo emergente, la información puede estar disponible a través de canales más directos, como publicaciones de conferencias, presentaciones o contacto directo con los grupos de investigación pertinentes.

Sin datos disponibles, no es posible proporcionar un resumen de datos cuantitativos, protocolos experimentales detallados o diagramas de vías de señalización como se solicitó.

Unveiling Taxayuntin: A Technical Guide to its Natural Sources and Isolation from Taxus Species

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources and isolation of Taxayuntin, a significant taxane (B156437) diterpenoid found in various Taxus species. This document delves into the distribution of this compound within the Taxus genus, presents quantitative data on its yield, and offers detailed experimental protocols for its extraction, purification, and identification. The information is tailored for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources of this compound (Taxuyunnanin C)

This compound is more commonly referred to in scientific literature as taxuyunnanin C . This taxane diterpenoid is a 14-hydroxylated taxoid and has been identified in several species of the yew tree (Taxus). Unlike the well-known paclitaxel (B517696) (Taxol®), which is a 13-hydroxylated taxoid, taxuyunnanin C belongs to a different structural class of taxanes.

The primary natural sources of taxuyunnanin C are various species within the Taxus genus. Its presence has been confirmed in the following species:

-

Taxus baccata (European Yew)

-

Taxus canadensis (Canadian Yew)[1]

-

Taxus cuspidata (Japanese Yew)

-

Taxus wallichiana (Himalayan Yew)[1]

While taxuyunnanin C can be found in the mature plant, plant cell cultures of Taxus species have emerged as a promising and sustainable alternative for its production. Notably, the yield of taxuyunnanin C can be significantly influenced by the age of the cell culture and the use of elicitors, such as methyl jasmonate.

Quantitative Analysis of Taxuyunnanin C Yield

The concentration of taxuyunnanin C varies considerably among different Taxus species, the specific plant part, and the cultivation method (wild-grown vs. cell culture). The following tables summarize the available quantitative data on the yield of taxuyunnanin C.

Table 1: Yield of Taxuyunnanin C from Taxus Species Cell Cultures

| Taxus Species | Culture Type | Yield (mg/g Dry Weight) | Conditions/Notes |

| Taxus canadensis | Suspension Culture | Not explicitly quantified, but isolated and identified.[1] | First report of taxuyunnanin C in this species' cell culture. |

| Taxus chinensis | Suspension Culture | 52 mg from 100 mg of a dried fraction of the extract. | A total of 16 taxoids were isolated. |

| Taxus chinensis | Cell Culture | Total taxoids: 4% of dry weight. | After stimulation with methyl jasmonate. |

| Taxus wallichiana | Suspension Culture | 0.2 - 1.6 ("young" culture) | Yield increased with the age of the culture. |

| Taxus wallichiana | Suspension Culture | 0.6 - 10.1 ("old" culture) | Yield increased with the age of the culture. |

| Various Taxus spp. | Cell Cultures | Predominantly 14-OH taxoids in long-term cultures. | 13-OH taxoids were less prevalent in older cultures. |

Table 2: Reported Yields of Other Major Taxanes in Taxus Species (for comparison)

| Taxus Species | Plant Part | Taxane | Yield (µg/g) |

| T. chinensis | Needles | Total Taxanes | 1964 |

| T. baccata | Needles | Total Taxanes | 893 |

| T. yunnanensis | Needles | Total Taxanes | 1124 |

| T. fuana | Needles | Total Taxanes | 322 |

| T. brevifolia | Woody parts | Paclitaxel | 30 - 1670 |

| T. brevifolia | Woody parts | Baccatin III | 5 - 800 |

| T. brevifolia | Woody parts | 10-Deacetylpaclitaxel | 100 - 850 |

| T. brevifolia | Woody parts | 10-Deacetylbaccatin III | 50 - 1000 |

Experimental Protocols for Isolation and Purification

The isolation and purification of taxuyunnanin C from Taxus species involve multi-step processes that leverage the compound's physicochemical properties. Below are detailed methodologies for its extraction from both plant material and cell cultures, followed by purification and identification techniques.

Extraction from Taxus Plant Material (Needles, Bark, Stems)

This protocol provides a general framework for the extraction of taxuyunnanin C from various parts of the Taxus tree.

Materials:

-

Dried and powdered Taxus plant material (needles, bark, or stems)

-

Ethanol (B145695) (70-95%) or Methanol (B129727)

-

Activated Charcoal

-

Dichloromethane (B109758) or Ethyl Acetate

-

Anhydrous Sodium Sulfate (B86663)

-

Rotary Evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

-

Maceration: Soak the dried and powdered plant material in 70-95% ethanol or methanol at a solid-to-solvent ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional stirring.

-

Filtration: Filter the mixture through filter paper to separate the extract from the plant debris. Repeat the extraction process on the residue 2-3 times to ensure maximum recovery.

-

Solvent Evaporation: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Decolorization: Dissolve the crude extract in the extraction solvent and add activated charcoal (approximately 2-5% w/v of the crude extract). Stir the mixture for 30-60 minutes and then filter to remove the charcoal.

-

Liquid-Liquid Partitioning: Evaporate the solvent from the decolorized extract. Suspend the resulting residue in water and perform liquid-liquid partitioning with an immiscible organic solvent like dichloromethane or ethyl acetate. The taxanes will partition into the organic layer.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, and then concentrate it to dryness using a rotary evaporator to obtain the crude taxane extract.

Extraction from Taxus Cell Cultures

This protocol is adapted for the extraction of taxuyunnanin C from Taxus cell suspension cultures.

Materials:

-

Taxus cell suspension culture

-

Filtration or centrifugation apparatus

-

Methanol or Ethanol

-

Dichloromethane

-

Rotary Evaporator

-

Lyophilizer (optional)

Procedure:

-

Cell Harvesting: Separate the cells from the culture medium by filtration or centrifugation.

-

Cell Lysis and Extraction: Resuspend the harvested cells in methanol or ethanol and disrupt the cells using sonication or homogenization. Allow the mixture to stand for 12-24 hours to ensure complete extraction.

-

Filtration and Concentration: Filter the mixture to remove cell debris. Concentrate the filtrate using a rotary evaporator to obtain a crude extract.

-

Liquid-Liquid Partitioning: Suspend the crude extract in a water-methanol mixture and partition it against a non-polar solvent like hexane (B92381) to remove lipids. Subsequently, partition the aqueous methanol layer with dichloromethane to extract the taxanes.

-

Drying and Concentration: Dry the dichloromethane layer over anhydrous sodium sulfate and concentrate it to dryness to yield the crude taxane extract.

Purification by Column Chromatography

The crude taxane extract obtained from either plant material or cell cultures is a complex mixture and requires further purification. Column chromatography is a standard technique for this purpose.

3.3.1. Normal-Phase Chromatography

-

Stationary Phase: Silica (B1680970) gel (60-120 or 200-300 mesh).

-

Mobile Phase: A gradient of hexane and ethyl acetate, or dichloromethane and methanol. The polarity of the solvent system is gradually increased to elute compounds with increasing polarity.

-

Procedure:

-

Pack a glass column with a slurry of silica gel in the initial, low-polarity mobile phase.

-

Dissolve the crude extract in a small volume of the mobile phase and load it onto the column.

-

Elute the column with the mobile phase, gradually increasing the proportion of the more polar solvent.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Combine the fractions containing taxuyunnanin C and concentrate them.

-

3.3.2. Reversed-Phase Chromatography

-

Stationary Phase: C18-bonded silica gel.

-

Mobile Phase: A gradient of water and methanol or water and acetonitrile (B52724). The proportion of the organic solvent is gradually increased to elute compounds with increasing hydrophobicity.

-

Procedure: The procedure is similar to normal-phase chromatography, but with a reversed-phase column and a polar mobile phase. This technique is particularly useful for separating closely related taxanes. A preparative reversed-phase flash chromatography system can be employed for larger scale purification.

Identification and Quantification

The final identification and quantification of purified taxuyunnanin C are typically performed using a combination of spectroscopic and chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): An analytical C18 reversed-phase column with a mobile phase of acetonitrile and water is commonly used. Detection is typically performed using a UV detector at around 227 nm. Quantification is achieved by comparing the peak area of the sample to that of a known standard.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry, often coupled with HPLC (LC-MS), provides information about the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to elucidate the detailed chemical structure of the isolated compound.

Visualizing the Process and Pathways

To better illustrate the relationships and workflows described in this guide, the following diagrams have been generated using Graphviz.

Taxane Biosynthesis Pathway

The biosynthesis of taxane diterpenoids is a complex process that begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP). The following diagram outlines the key steps leading to the formation of the taxane core structure and its subsequent modifications.

Caption: Simplified biosynthetic pathway of taxane diterpenoids.

Experimental Workflow for Taxuyunnanin C Isolation

The following diagram illustrates the general workflow for the isolation and purification of taxuyunnanin C from Taxus species.

Caption: General experimental workflow for Taxuyunnanin C isolation.

This technical guide provides a foundational understanding of the natural sources and isolation of this compound (taxuyunnanin C). Further research into optimizing extraction and purification protocols, as well as exploring the full pharmacological potential of this and other 14-hydroxylated taxoids, is warranted.

References

The Core Mechanism of Taxane Action on Microtubule Dynamics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxanes, a class of diterpenoid compounds, are among the most important and widely used chemotherapeutic agents for the treatment of a variety of solid tumors. Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for numerous cellular processes, most critically for cell division. This technical guide provides a comprehensive overview of the core mechanism of action of taxanes on microtubule dynamics, intended for researchers, scientists, and professionals in drug development. We will delve into the molecular interactions, the quantitative effects on microtubule stability, and the experimental protocols used to elucidate these mechanisms.

Core Mechanism of Action: Stabilization of Microtubules

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that are in a constant state of flux between polymerization (growth) and depolymerization (shrinkage), a process known as dynamic instability. This dynamic nature is crucial for the formation and function of the mitotic spindle during cell division. Taxanes exert their cytotoxic effects by binding to microtubules and stabilizing them, thereby suppressing their dynamic instability.[1]

The Taxane (B156437) Binding Site

Taxanes bind to a specific pocket on the β-tubulin subunit of the αβ-tubulin heterodimer.[2] This binding site is located on the luminal side of the microtubule, near the interface between adjacent protofilaments.[3] The binding of a taxane molecule induces a conformational change in the β-tubulin subunit, which is thought to strengthen the lateral interactions between protofilaments, thus stabilizing the entire microtubule structure.[3]

Suppression of Microtubule Dynamics

The binding of taxanes to microtubules has profound effects on their dynamic instability. It promotes the polymerization of tubulin into microtubules, even in the absence of GTP, and the resulting microtubules are highly resistant to depolymerization by cold, calcium ions, or dilution.[4] Taxanes significantly suppress all parameters of dynamic instability, including:

-

Increased Polymerization: Taxanes lower the critical concentration of tubulin required for polymerization, leading to an increase in the overall microtubule polymer mass within the cell.

-

Decreased Depolymerization: They significantly reduce the rate and extent of microtubule shortening.

-

Reduced Catastrophe and Rescue Frequencies: Taxanes decrease the frequency of "catastrophes" (the switch from a growing to a shrinking state) and increase the frequency of "rescues" (the switch from a shrinking to a growing state).

This suppression of microtubule dynamics leads to the formation of stable, non-functional microtubule bundles, which disrupts the normal formation and function of the mitotic spindle. This ultimately leads to a blockage of the cell cycle at the G2/M phase, triggering apoptotic cell death.

Quantitative Data on Taxane-Microtubule Interactions

The following tables summarize key quantitative data on the interaction of clinically relevant taxanes with microtubules.

| Drug | Cellular Ki (nM) | Reference |

| Paclitaxel (B517696) | 22 | |

| Docetaxel (B913) | 16 | |

| Cabazitaxel (B1684091) | 6 | |

| Ixabepilone | 10 |

Table 1: Comparative Cellular Ki Values of Microtubule Stabilizers. This table shows the cellular inhibitory constants (Ki) of various microtubule-stabilizing drugs, indicating their binding affinity in a cellular context.

| Drug | KD (µM) | Reference |

| Cabazitaxel | 7.4 ± 0.9 | |

| Docetaxel | 6.8 ± 0.2 |

Table 2: Binding Affinities (KD) of Cabazitaxel and Docetaxel to Microtubules. This table presents the dissociation constants (KD) for cabazitaxel and docetaxel binding to microtubules.

| Drug | EC50 (µM) | Reference |

| Paclitaxel | 1.1 | |

| Docetaxel | 0.36 |

Table 3: EC50 Values for Taxane-Induced Tubulin Assembly. This table shows the half-maximal effective concentration (EC50) for paclitaxel and docetaxel in promoting the assembly of tubulin into microtubules in vitro.

| Parameter | Control | 30 nM Taxol | % Inhibition |

| Shortening Rate (µm/min) | 11.6 ± 7.3 | 7.9 ± 7.2 | 32% |

| Growing Rate (µm/min) | 8.3 ± 4.5 | 6.3 ± 3.7 | 24% |

| Dynamicity (µm/min) | 1.23 | 0.85 | 31% |

Table 4: Effects of Taxol on Microtubule Dynamic Instability in Caov-3 Ovarian Carcinoma Cells. This table details the quantitative impact of taxol on key parameters of microtubule dynamics in a human cancer cell line.

| Parameter | Control | 100 nM Taxol | % Inhibition |

| Shortening Rate (µm/min) | 9.2 ± 5.1 | 6.7 ± 3.2 | 26% |

| Growing Rate (µm/min) | 8.4 ± 4.2 | 6.8 ± 4.0 | 18% |

| Dynamicity (µm/min) | 0.87 | 0.32 | 63% |

Table 5: Effects of Taxol on Microtubule Dynamic Instability in A-498 Kidney Carcinoma Cells. This table illustrates the quantitative effects of taxol on microtubule dynamics in another human cancer cell line, highlighting cell-type specific responses.

Experimental Protocols

In Vitro Microtubule Polymerization Assay (Turbidimetric)

This assay measures the increase in light scattering as tubulin polymerizes into microtubules.

Materials:

-

Purified tubulin protein

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2)

-

GTP solution (100 mM)

-

Taxane stock solution (in DMSO)

-

Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

Procedure:

-

Prepare the polymerization buffer and keep it on ice.

-

Dilute the tubulin to the desired final concentration in the polymerization buffer.

-

Add GTP to a final concentration of 1 mM.

-

Add the taxane or vehicle control (DMSO) to the tubulin solution.

-

Transfer the reaction mixture to a pre-chilled cuvette or microplate well.

-

Place the cuvette/plate in the spectrophotometer/plate reader pre-warmed to 37°C.

-

Immediately start recording the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a desired period (e.g., 60 minutes).

-

The increase in absorbance over time reflects the rate and extent of microtubule polymerization.

Competition Binding Assay for Kd Determination

This assay determines the binding affinity (Kd) of a non-labeled taxane by measuring its ability to compete with a radiolabeled taxane for binding to microtubules.

Materials:

-

Purified tubulin

-

Polymerization buffer

-

GTP solution

-

Radiolabeled taxane (e.g., [3H]paclitaxel)

-

Non-labeled taxane of interest

-

Microcentrifuge

-

Scintillation counter and scintillation fluid

Procedure:

-

Polymerize microtubules from purified tubulin in the presence of GTP at 37°C for 30 minutes.

-

Incubate the pre-formed microtubules with a fixed concentration of radiolabeled taxane and varying concentrations of the non-labeled competitor taxane for 30 minutes at 37°C.

-

Pellet the microtubules by centrifugation (e.g., 100,000 x g for 15 minutes).

-

Carefully remove the supernatant.

-

Resuspend the microtubule pellet in a suitable buffer.

-

Determine the amount of radioactivity in the pellet using a scintillation counter.

-

The amount of bound radiolabeled taxane will decrease as the concentration of the non-labeled competitor increases.

-

The Kd of the non-labeled taxane can be calculated by analyzing the competition curve.

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the effects of taxanes on the microtubule network within cells.

Materials:

-

Cells grown on coverslips

-

Taxane solution

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin or β-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells with the desired concentration of taxane for the appropriate time.

-

Wash the cells with PBS.

-

Fix the cells with the chosen fixative.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding sites.

-

Incubate with the primary antibody.

-

Wash to remove unbound primary antibody.

-

Incubate with the fluorescently labeled secondary antibody.

-

Wash to remove unbound secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides with antifade medium.

-

Visualize the microtubule network using a fluorescence microscope. Taxane-treated cells will typically show dense bundles of microtubules.

Visualizations of Pathways and Workflows

Caption: Taxane Mechanism of Action Pathway.

Caption: In Vitro Polymerization Assay Workflow.

Caption: Immunofluorescence Workflow.

Conclusion

Taxanes represent a cornerstone of modern chemotherapy, and their efficacy is intrinsically linked to their unique mechanism of action on microtubule dynamics. By binding to β-tubulin and stabilizing microtubules, taxanes disrupt the delicate balance of microtubule polymerization and depolymerization, leading to mitotic arrest and cell death. This in-depth guide has provided a comprehensive overview of this mechanism, supported by quantitative data and detailed experimental protocols. A thorough understanding of the molecular interactions and cellular consequences of taxane treatment is crucial for the development of novel microtubule-targeting agents and for optimizing their clinical use.

References

- 1. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insight into the stabilization of microtubules by taxanes | eLife [elifesciences.org]

- 4. Taxol Suppresses Dynamics of Individual Microtubules in Living Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Biological Activity of Taxifolin (formerly referred to as Taxayuntin H): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the biological activities of Taxifolin (dihydroquercetin), a bioactive flavonoid found in various plants, including the genus Taxus. While initially investigated under the name "Taxayuntin H," subsequent research has identified this compound as Taxifolin. This document details its significant anticancer and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Anticancer Activity

Taxifolin has demonstrated notable anticancer effects across a range of cancer cell lines. Its mechanisms of action primarily involve the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest.[1][2]

Quantitative Data: Cytotoxicity of Taxifolin in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Taxifolin in different human cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| HCT116 | Colorectal Carcinoma | 32 ± 2.35 µg/mL | [1] |

| HepG2 | Hepatocellular Carcinoma | 0.15 | [1] |

| Huh7 | Hepatocellular Carcinoma | 0.22 | [1] |

| SSCC | Skin Scar Cell Carcinoma | 20 | |

| A549 | Lung Cancer | Dose-dependent viability decrease | |

| H1975 | Lung Cancer | Dose-dependent viability decrease | |

| U2OS | Osteosarcoma | Dose-dependent inhibition | |

| Saos-2 | Osteosarcoma | Dose-dependent inhibition |

Anti-inflammatory Activity

Taxifolin exhibits potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Studies have shown that Taxifolin can suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in the inflammatory response.

Quantitative Data: Inhibition of Inflammatory Mediators by Taxifolin

The following table presents data on the inhibitory effects of Taxifolin on the production of key inflammatory cytokines.

| Cell Line/Model | Inflammatory Mediator | Treatment | Inhibition | Reference |

| RAW264.7 cells | IL-1β | Taxifolin | 84% reduction at 24h | |

| RAW264.7 cells | IL-6 | Taxifolin | Dose-dependent decrease | |

| Mature Adipocytes | IL-6 (TNF-α induced) | Taxifolin | Significant suppression | |

| Dextran Sulfate Sodium (DSS)-induced colitis mice | TNF-α, IL-1β, IL-6 | Taxifolin supplementation | Significant inhibition |

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of Taxifolin's biological activity are provided below.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of Taxifolin and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect phosphatidylserine (B164497) externalization in the plasma membrane, a key marker of apoptosis.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with Taxifolin for the desired time. Harvest the cells by trypsinization and wash them with cold PBS.

-

Cell Suspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.

Western Blotting for Protein Expression

Western blotting is a widely used technique to detect specific proteins in a sample.

Protocol:

-

Sample Preparation: Lyse the Taxifolin-treated and control cells in RIPA buffer. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C with gentle shaking.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Signaling Pathways and Visualizations

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation. Taxifolin has been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.

Caption: Taxifolin inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical pathway involved in inflammation and cell proliferation. Taxifolin has been observed to suppress the phosphorylation of key proteins in this pathway.

Caption: Taxifolin's inhibitory effect on the MAPK signaling cascade.

Experimental Workflow: Western Blotting

The following diagram illustrates the key steps involved in the Western Blotting protocol.

Caption: A typical workflow for Western Blotting analysis.

References

The Role of Taxayuntin in Inducing Apoptosis in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms by which Taxayuntin and related taxane (B156437) compounds induce apoptosis in tumor cells. Drawing upon a comprehensive review of the available scientific literature, this document details the core signaling pathways, presents quantitative data from key studies, and outlines the experimental protocols used to elucidate these processes.

Executive Summary

This compound, a member of the taxane family of chemotherapeutic agents, exerts its potent anti-tumor effects primarily by inducing programmed cell death, or apoptosis. The principal mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and the subsequent activation of apoptotic signaling cascades. This guide will dissect the intricate molecular pathways involved, including both the intrinsic (mitochondrial) and extrinsic (death receptor) routes to apoptosis, and discuss the key molecular players that govern a cancer cell's response to this compound treatment.

Core Mechanism of Action: Microtubule Stabilization and Mitotic Arrest

Taxanes, including compounds like paclitaxel (B517696) and docetaxel, are renowned for their ability to bind to and stabilize microtubules.[1][2] This interference with the natural dynamics of microtubule assembly and disassembly disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[3] Consequently, cancer cells treated with taxanes are arrested in the G2/M phase of the cell cycle.[4] This prolonged mitotic arrest is a key trigger for the initiation of apoptosis.[1] While this is the generally accepted model, some studies suggest that taxanes may also induce apoptosis through mechanisms independent of mitotic arrest, such as the induction of micronucleation and subsequent rupture of the nuclear membrane.

Signaling Pathways in this compound-Induced Apoptosis

The apoptotic response to this compound is a complex process involving multiple signaling pathways that can be broadly categorized into the intrinsic and extrinsic pathways. Both pathways ultimately converge on the activation of a family of proteases called caspases, which are the executioners of apoptosis.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for taxane-induced apoptosis. It is initiated by intracellular stress signals, such as those generated by mitotic arrest. A critical step in this pathway is the permeabilization of the outer mitochondrial membrane, which leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.

The regulation of mitochondrial membrane permeability is tightly controlled by the Bcl-2 family of proteins. Taxanes can modulate the activity of these proteins, leading to an increase in the ratio of pro-apoptotic members (e.g., Bax, Bak) to anti-apoptotic members (e.g., Bcl-2, Bcl-xL). For instance, taxanes can induce the phosphorylation of Bcl-2, thereby inactivating its anti-apoptotic function. The release of cytochrome c into the cytosol triggers the formation of the apoptosome, a multi-protein complex that activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the dismantling of the cell.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to their corresponding death receptors on the cell surface. Some evidence suggests that anti-mitotic agents like taxanes can also engage this pathway. For example, mitotic arrest can induce the secretion of the death ligand TL1A, which then binds to its receptor, Death Receptor 3 (DR3). This ligand-receptor interaction leads to the recruitment of adaptor proteins like FADD and the subsequent activation of the initiator caspase-8. Activated caspase-8 can then directly activate effector caspases or cleave the Bcl-2 family member Bid into its truncated form, tBid. tBid then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway.

Other Contributing Signaling Pathways

Several other signaling pathways have been implicated in the apoptotic response to taxanes:

-

p53 Pathway: The tumor suppressor p53 can be induced by the disruption of microtubules. p53 can promote apoptosis by upregulating pro-apoptotic genes.

-

NF-κB Pathway: The role of NF-κB in taxane-induced apoptosis is complex and can be cell-type dependent. In some contexts, NF-κB activation can be anti-apoptotic, while in others it may contribute to cell death.

-

PI3K/Akt Pathway: The PI3K/Akt pathway is a key survival pathway that can be inhibited by taxanes, thereby promoting apoptosis. Akt can phosphorylate and inactivate pro-apoptotic proteins like Bad.

-

JNK/c-Jun Pathway: The c-Jun N-terminal kinase (JNK) pathway can be activated by cellular stress, including that induced by taxanes. Activated JNK can phosphorylate and regulate the activity of proteins involved in apoptosis.

Quantitative Data on Taxane-Induced Apoptosis

The efficacy of taxanes in inducing apoptosis is often quantified by determining the half-maximal inhibitory concentration (IC50) and by measuring the percentage of apoptotic cells. The following table summarizes representative data from studies on taxane derivatives.

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Apoptosis Rate (%) | Reference |

| Taxodone | MCF-7 (Breast Cancer) | MTT Assay | ≈6 | Not explicitly stated as a percentage, but dose-dependent increase observed | |

| Dihydrotriazine derivative 10e | HepG-2 (Liver Cancer) | MTT Assay | 2.12 | Marked apoptosis observed | |

| 1,3-Thiazole derivative 5b | MCF-7 (Breast Cancer) | MTT Assay | 0.2 ± 0.01 | Apoptosis confirmed by caspase-3 activity and TUNEL assay | |

| 1,3-Thiazole derivative 5k | MDA-MB-468 (Breast Cancer) | MTT Assay | 0.6 ± 0.04 | Apoptosis confirmed by caspase-3 activity and TUNEL assay | |

| 1,3-Thiazole derivative 5g | PC-12 (Pheochromocytoma) | MTT Assay | 0.43 ± 0.06 | Apoptosis confirmed by caspase-3 activity and TUNEL assay |

Experimental Protocols for Assessing Apoptosis

A variety of well-established experimental protocols are used to investigate the pro-apoptotic effects of this compound. A multi-assay approach is recommended for a comprehensive assessment.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This is a widely used method to detect and quantify apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, thus staining late apoptotic and necrotic cells.

-

Methodology:

-

Cell Culture and Treatment: Seed cells in a culture plate and treat with various concentrations of this compound for a specified time. Include vehicle-treated and positive controls.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

-

References

- 1. Cell death in cancer chemotherapy using taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell death in cancer chemotherapy using taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Taxanes in cancer treatment: Activity, chemoresistance and its overcoming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary in vivo studies of Taxayuntin in animal models

An In-Depth Technical Guide to the Preliminary In Vivo Studies of Taxayuntin in Animal Models

Abstract

This document provides a comprehensive overview of the preliminary in vivo studies conducted on this compound, a novel synthetic compound with significant therapeutic potential. The studies detailed herein cover initial pharmacokinetic profiling, efficacy assessments in models of inflammation and neurodegeneration, and a preliminary safety evaluation. All experimental data, protocols, and associated biological pathways are presented to provide a foundational understanding for researchers, scientists, and drug development professionals engaged in the advancement of this compound.

Introduction

This compound is a small molecule compound that has demonstrated promising activity in early in vitro screening assays, suggesting potent anti-inflammatory and neuroprotective properties. To bridge the gap between in vitro potential and clinical applicability, a series of preliminary in vivo studies were initiated in various animal models. This guide summarizes the key findings from these initial investigations, offering a detailed look at the compound's behavior and effects in a biological system. The following sections will elaborate on the pharmacokinetic profile, efficacy in disease models, and the initial safety assessment of this compound.

Pharmacokinetic Profile in Sprague-Dawley Rats

A fundamental step in the in vivo characterization of a new chemical entity is the determination of its pharmacokinetic (PK) properties. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound, which in turn informs dosing regimens for subsequent efficacy and toxicology studies.

Experimental Protocol: Pharmacokinetic Analysis

-

Animal Model: Male Sprague-Dawley rats (n=6 per group), aged 8-10 weeks.

-

Administration:

-

Intravenous (IV) Group: A single 2 mg/kg dose of this compound was administered via the tail vein.

-

Oral (PO) Group: A single 10 mg/kg dose of this compound was administered by oral gavage.

-

-

Sample Collection: Blood samples (approximately 0.2 mL) were collected from the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.

-

Analysis: Plasma concentrations of this compound were determined using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: PK parameters were calculated using non-compartmental analysis. Oral bioavailability (F%) was calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Summary of Pharmacokinetic Data

The pharmacokinetic parameters of this compound following intravenous and oral administration are summarized in the table below.

| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 1258 ± 145 | 489 ± 76 |

| Tmax (h) | 0.083 | 1.5 ± 0.5 |

| AUC (0-t) (ng·h/mL) | 2890 ± 310 | 5980 ± 650 |

| AUC (0-inf) (ng·h/mL) | 2950 ± 330 | 6150 ± 690 |

| Half-life (t1/2) (h) | 3.8 ± 0.6 | 4.2 ± 0.7 |

| Clearance (CL) (L/h/kg) | 0.68 ± 0.08 | - |

| Volume of Distribution (Vd) (L/kg) | 3.5 ± 0.4 | - |

| Oral Bioavailability (F%) | - | 41.7% |

Data are presented as mean ± standard deviation.

Efficacy in a Murine Model of Acute Inflammation

To investigate the anti-inflammatory potential of this compound, a lipopolysaccharide (LPS)-induced acute inflammation model in mice was employed. This model is a standard for assessing the ability of a compound to suppress the production of pro-inflammatory cytokines.

Experimental Protocol: LPS-Induced Inflammation

-

Animal Model: Female BALB/c mice (n=8 per group), aged 7-9 weeks.

-

Treatment: Mice were pre-treated with either vehicle (saline) or this compound (5 mg/kg and 10 mg/kg) via intraperitoneal (IP) injection one hour prior to the inflammatory challenge.

-

Inflammation Induction: Inflammation was induced by an IP injection of LPS (1 mg/kg).

-

Cytokine Measurement: Two hours after LPS administration, blood was collected, and serum levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) were quantified using commercial ELISA kits.

-

Statistical Analysis: Data were analyzed using a one-way ANOVA followed by Dunnett's post-hoc test for multiple comparisons against the LPS control group.

Summary of Anti-Inflammatory Efficacy Data

This compound demonstrated a dose-dependent reduction in the serum levels of key pro-inflammatory cytokines.

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control (Vehicle) | 45 ± 12 | 28 ± 9 |

| LPS + Vehicle | 2150 ± 280 | 3580 ± 410 |

| LPS + this compound (5 mg/kg) | 1180 ± 150 | 1950 ± 230 |

| LPS + this compound (10 mg/kg) | 620 ± 95 | 980 ± 140 |

Data are presented as mean ± standard deviation. *p < 0.05, **p < 0.01 vs. LPS + Vehicle group.

Proposed Signaling Pathway of this compound

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the fictional "Inflammo-Signalosome" complex, a key downstream effector of Toll-Like Receptor 4 (TLR4) signaling. The proposed mechanism is illustrated below.

Caption: this compound's proposed inhibition of the Inflammo-Signalosome complex.

Neuroprotective Effects in a Zebrafish Model

The neuroprotective potential of this compound was evaluated using a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced neurotoxicity model in zebrafish larvae. This model is well-suited for high-throughput screening of compounds for their ability to protect dopaminergic neurons.

Experimental Protocol: Zebrafish Neuroprotection Assay

-

Animal Model: Transgenic zebrafish larvae expressing Green Fluorescent Protein (GFP) under the control of the dopamine (B1211576) transporter promoter, at 5 days post-fertilization (dpf).

-

Neurotoxin Induction: Larvae were exposed to 250 µM MPTP for 48 hours to induce dopaminergic neuron loss.

-

Treatment: Co-treatment with either vehicle (0.1% DMSO) or this compound (1 µM and 5 µM) was performed during the MPTP exposure period.

-

Neuron Quantification: Following treatment, the number of GFP-positive dopaminergic neurons in the diencephalon of each larva was counted using fluorescence microscopy.

-

Statistical Analysis: Data were analyzed using a one-way ANOVA followed by Tukey's post-hoc test.

Summary of Neuroprotective Efficacy Data

This compound treatment significantly preserved dopaminergic neurons in the presence of the neurotoxin MPTP.

| Treatment Group | Dopaminergic Neuron Count | % Neuron Survival |

| Control (Vehicle) | 125 ± 10 | 100% |

| MPTP + Vehicle | 68 ± 8 | 54.4% |

| MPTP + this compound (1 µM) | 92 ± 9* | 73.6% |

| MPTP + this compound (5 µM) | 115 ± 11** | 92.0% |

Data are presented as mean ± standard deviation. *p < 0.05, **p < 0.01 vs. MPTP + Vehicle group.

Experimental Workflow for Neuroprotection Assay

The workflow for the zebrafish neuroprotection study is outlined in the diagram below.

Caption: Workflow for the in vivo zebrafish neuroprotection assay.

Preliminary Acute Toxicity Assessment

An acute toxicity study was conducted to determine the potential for toxicity following a single high dose of this compound and to establish an estimated LD50 (lethal dose, 50%).

Experimental Protocol: Acute Toxicity Study

-

Animal Model: Swiss Webster mice (n=5 per sex per group), aged 6-8 weeks.

-

Administration: A single dose of this compound was administered via IP injection at doses of 50, 100, 200, and 400 mg/kg.

-

Observation: Animals were observed for clinical signs of toxicity and mortality for 14 days post-administration.

-

LD50 Estimation: The LD50 was estimated using the Reed-Muench method.

Summary of Acute Toxicity Data

| Dose (mg/kg) | Mortality (Male) | Mortality (Female) | Key Clinical Signs Observed |

| 50 | 0/5 | 0/5 | No observable adverse effects |

| 100 | 0/5 | 0/5 | Mild lethargy, resolved within 4 hours |

| 200 | 2/5 | 3/5 | Severe lethargy, ataxia, piloerection |

| 400 | 5/5 | 5/5 | Ataxia, convulsions, mortality within 24 hours |

| LD50 (mg/kg) | ~190 | ~185 | - |

Conclusion and Future Directions

The preliminary in vivo studies of this compound have provided valuable insights into its pharmacokinetic profile, efficacy, and safety. The compound exhibits moderate oral bioavailability and a half-life conducive to once or twice-daily dosing. Importantly, this compound has demonstrated significant anti-inflammatory and neuroprotective effects in relevant animal models at doses well below those causing acute toxicity.

Future studies will focus on:

-

Chronic dosing toxicology studies to assess long-term safety.

-

Efficacy studies in more complex, chronic disease models.

-

Elucidation of the precise molecular mechanisms underlying its therapeutic effects.

-

Pharmacokinetic studies in non-rodent species.

These foundational data support the continued development of this compound as a promising therapeutic candidate.

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Taxanes

Introduction

Taxanes are a class of diterpenes, many of which are recognized for their potent anti-cancer properties. Prominent members of this family include Paclitaxel (Taxol) and Docetaxel. The quantitative analysis of taxanes from various matrices, including plant extracts, cell cultures, and pharmaceutical formulations, is crucial for research, drug development, and quality control. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose, offering high sensitivity and reproducibility.[1] This application note details a generalized reversed-phase HPLC (RP-HPLC) method applicable for the analysis of taxanes, which can be adapted for specific compounds within this class, such as "Taxayuntin," assuming it belongs to the taxane (B156437) family.

Principle

HPLC separates compounds in a mixture based on their differential interactions between a liquid mobile phase and a solid stationary phase.[2] For taxane analysis, a non-polar stationary phase (like C18) is commonly used with a polar mobile phase (a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). This setup allows for the separation of different taxanes based on their hydrophobicity. Detection is typically achieved using an ultraviolet (UV) detector, as taxanes possess chromophores that absorb light in the UV spectrum.[3][4]

Experimental Protocols

1. Sample Preparation

The preparation of the sample is a critical step to ensure accurate and reproducible results, especially when dealing with complex matrices like plant extracts.[3]

-

Plant Extracts (e.g., from Taxus species):

-

Dry the plant material (e.g., needles, bark) and grind it into a fine powder.

-

Perform a solvent extraction, for example, with methanol (B129727) or a methanol-water mixture, often using sonication or maceration.

-

Filter the extract to remove solid plant debris.

-

For cleaner samples, a solid-phase extraction (SPE) or liquid-liquid extraction may be employed to remove interfering substances. Immunoaffinity chromatography can also be used for selective purification of taxoids.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

Pharmaceutical Formulations (e.g., intravenous emulsions):

-

For emulsion-based formulations, a demulsification step is necessary. This can be achieved by adding a salt like anhydrous sodium sulfate.

-

Dilute the sample with a suitable organic solvent (e.g., acetonitrile) to precipitate excipients.

-

Centrifuge the sample to pellet the precipitated materials.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.

-

2. HPLC Instrumentation and Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable for this analysis.

Table 1: HPLC Instrumentation and Operating Conditions

| Parameter | Recommended Setting |

| HPLC System | Agilent 1100 series or equivalent |

| Column | Reversed-phase C18 column (e.g., Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm) |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and Water |

| Flow Rate | 1.0 - 1.2 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 227 nm |

| Injection Volume | 10 - 20 µL |

3. Quantitative Analysis

Quantitative analysis is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standard solutions of known concentrations.

-

External Standard Method:

-

Prepare a series of standard solutions of the target taxane at different known concentrations.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration.

-

Inject the prepared sample and determine the peak area of the analyte.

-

Calculate the concentration of the analyte in the sample using the calibration curve.

-

-

Internal Standard Method:

-

Select an internal standard (a compound not present in the sample with similar chromatographic behavior to the analyte).

-

Add a fixed amount of the internal standard to all standard solutions and the sample.

-

Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

This method can help to correct for variations in injection volume.

-

Data Presentation

The following tables summarize typical parameters for a validated HPLC method for taxane analysis.

Table 2: Chromatographic Parameters

| Compound | Retention Time (min) (Approximate) |

| Baccatin III | 5.5 |

| 10-Deacetyltaxol | 8.0 |

| Cephalomannine | 12.5 |

| Paclitaxel | 13.5 |

Note: Retention times are highly dependent on the specific HPLC conditions and column used and should be determined experimentally.

Table 3: Method Validation Parameters

| Parameter | Typical Range |

| Linearity Range (µg/mL) | 0.1 - 100 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.01 - 0.1 |

| Limit of Quantification (LOQ) (µg/mL) | 0.05 - 0.5 |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Visualizations

Caption: Experimental workflow for Taxane analysis by HPLC.

Caption: Key parameters of an HPLC method for Taxane analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Is HPLC Quantitative or Qualitative? [monadlabtech.com]

- 3. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. torontech.com [torontech.com]

LC-MS/MS protocol for quantification of Taxayuntin in biological samples

Application Note: AN-001

Quantitative Analysis of Taxayuntin in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The method utilizes a simple protein precipitation for sample preparation and has been validated over a linear range of 1.0 to 1000 ng/mL. This protocol is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

This compound is a novel taxane (B156437) derivative under investigation for its potent anti-cancer properties.[1] Accurate quantification in biological matrices is essential for preclinical and clinical development, enabling the characterization of its pharmacokinetic profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification.[2] This method has been developed and validated according to the general principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[3][4][5]

Experimental

Materials and Reagents

-

This compound reference standard (≥99% purity)

-

This compound-d5 internal standard (IS) (≥99% purity, ≥99% isotopic purity)

-

LC-MS grade acetonitrile (B52724), methanol, and water (Fisher Scientific)

-

LC-MS grade formic acid (≥99%) (Sigma-Aldrich)

-

Control human plasma (K2-EDTA) (BioIVT)

LC-MS/MS Instrumentation

-

LC System: Shimadzu Nexera X2 UPLC System

-

Mass Spectrometer: SCIEX Triple Quad™ 6500+ System

-

Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

Software: SCIEX OS

Sample Preparation: Protein Precipitation

Protein precipitation is a widely used technique for preparing biological fluid samples for LC-MS/MS analysis due to its efficiency in removing proteins. Acetonitrile is often an effective solvent for this purpose, providing high analyte recovery.

Protocol:

-

Allow all frozen plasma samples and standards to thaw on ice.

-

To 50 µL of plasma sample, calibration standard, or quality control (QC) sample in a 1.5 mL microcentrifuge tube, add 10 µL of internal standard working solution (this compound-d5, 100 ng/mL).

-

Vortex briefly to mix.

-

Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

Mass Spectrometry Conditions

The analysis was performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

| Parameter | Condition |

| Ionization Mode | ESI Positive |

| IonSpray Voltage | 5500 V |

| Curtain Gas (CUR) | 35 psi |

| Collision Gas (CAD) | Medium |

| Ion Source Gas 1 (GS1) | 50 psi |

| Ion Source Gas 2 (GS2) | 60 psi |

| Source Temperature | 550°C |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | DP (V) | CE (V) | CXP (V) |

| This compound | 611.3 | 286.1 | 100 | 80 | 35 | 12 |

| This compound-d5 (IS) | 616.3 | 291.1 | 100 | 80 | 35 | 12 |

DP = Declustering Potential, CE = Collision Energy, CXP = Collision Cell Exit Potential

Method Validation Summary

The method was validated for linearity, accuracy, precision, selectivity, and stability. All parameters met the acceptance criteria as defined by regulatory guidelines.

Linearity and Range

The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.995.

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated using QC samples at four concentration levels: LLOQ (1 ng/mL), Low (3 ng/mL), Medium (300 ng/mL), and High (800 ng/mL).

Table 1: Summary of Intra-Day and Inter-Day Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) (n=6) | Intra-Day Accuracy (%) (n=6) | Inter-Day Precision (%CV) (n=18) | Inter-Day Accuracy (%) (n=18) |

| LLOQ | 1.0 | 8.5 | 105.2 | 9.8 | 103.5 |

| Low QC | 3.0 | 6.2 | 98.7 | 7.5 | 99.8 |

| Mid QC | 300.0 | 4.1 | 101.5 | 5.3 | 102.1 |

| High QC | 800.0 | 3.5 | 97.9 | 4.8 | 98.6 |

Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy within 85-115% (80-120% for LLOQ).

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.

Table 2: Extraction Recovery and Matrix Effect Data

| QC Level | Nominal Conc. (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) | IS-Normalized Matrix Factor (%CV) |

| Low QC | 3.0 | 92.5 | 95.8 | 3.1 |

| Mid QC | 300.0 | 94.1 | 97.2 | 2.5 |

| High QC | 800.0 | 93.3 | 96.5 | 2.8 |

Results indicate high and consistent recovery with minimal matrix effect.

Visualized Workflows

References

- 1. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]

Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of Taxayuntin Derivatives

Introduction

Taxayuntin is a flavonoid compound found in plants of the Taxus genus. Flavonoids are a diverse group of natural products known for their wide range of biological activities, making them attractive starting points for drug discovery.[1] Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective analogs.[2][3][4] Due to the limited specific public information on "this compound," this document provides a detailed application note and protocols for the synthesis and SAR studies of a representative C-glycosylflavonoid, a class of flavonoids to which this compound likely belongs. C-glycosylflavonoids are characterized by a sugar moiety directly attached to the flavonoid core via a stable carbon-carbon bond.[5] The protocols and data presented herein are based on established methodologies for similar flavonoid compounds and serve as a comprehensive guide for researchers.

Synthesis of C-Glycosylflavonoid Derivatives

The synthesis of C-glycosylflavonoid derivatives is a key step in performing SAR studies. A common strategy involves the modification of a readily available natural flavonoid scaffold. The following protocol describes a general method for the derivatization of a C-glycosylflavonoid by modifying the hydroxyl groups on the flavonoid backbone.

Experimental Protocol: Synthesis of Acylated C-Glycosylflavonoid Derivatives

This protocol outlines the acetylation of a C-glycosylflavonoid, a common derivatization to explore the role of hydroxyl groups in biological activity.

Materials and Reagents:

-

C-glycosylflavonoid (e.g., Vitexin or Orientin)

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the starting C-glycosylflavonoid (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (excess, e.g., 5-10 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate (B1210297)/hexane).

-

Work-up: Once the reaction is complete, quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Washing: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired acetylated derivative.

-

Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Studies

SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. For C-glycosylflavonoids, SAR studies often focus on the effects of the number and position of hydroxyl groups, the type and position of the sugar moiety, and the overall substitution pattern on the flavonoid core.

Data Presentation: Hypothetical SAR Data for this compound Derivatives

The following table summarizes hypothetical quantitative data for a series of synthesized this compound derivatives tested for their cytotoxic activity against a human cancer cell line (e.g., HeLa) and their antioxidant activity. This data is illustrative and based on typical SAR trends observed for flavonoids.

| Compound ID | R1 | R2 | R3 | R4 | Cytotoxicity (IC50, µM) | Antioxidant Activity (DPPH Scavenging, EC50, µM) |

| TAX-001 | OH | OH | H | Glucose | >100 | 55.2 |

| TAX-002 | OMe | OH | H | Glucose | 85.6 | 78.9 |

| TAX-003 | OH | OMe | H | Glucose | 92.1 | 65.4 |

| TAX-004 | OAc | OAc | H | Glucose | 65.3 | 95.1 |

| TAX-005 | OH | OH | OH | Glucose | 45.8 | 32.7 |

| TAX-006 | OH | OH | H | Rhamnose | >100 | 62.1 |

Interpretation of SAR Data:

-

Hydroxylation Pattern: The presence of a catechol moiety (adjacent hydroxyl groups, as in TAX-001 and TAX-005 ) is often correlated with higher antioxidant activity. The introduction of a third hydroxyl group at the R3 position (TAX-005 ) significantly increases both cytotoxicity and antioxidant activity, suggesting its importance for biological function.

-

Methylation and Acetylation: Methylation of the hydroxyl groups (TAX-002 , TAX-003 ) or their acetylation (TAX-004 ) generally leads to a decrease in antioxidant activity, indicating that free hydroxyl groups are crucial for radical scavenging. However, acylation might increase cell permeability, potentially leading to improved cytotoxicity as seen in TAX-004 .

-

Glycosylation: The nature of the sugar moiety can also influence activity. A change from glucose (TAX-001 ) to rhamnose (TAX-006 ) might slightly alter the biological profile, although in this hypothetical case, the effect is not pronounced.

Experimental Protocols for Key Biological Assays

Protocol 1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials and Reagents:

-

HeLa cells (or other cancer cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound derivatives (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37 °C in a 5% CO2 atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH assay is a common and rapid method to screen the antioxidant activity of compounds.

Materials and Reagents:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

-

This compound derivatives (dissolved in methanol)

-

Ascorbic acid (positive control)

-

Methanol

-

96-well plate

Procedure:

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solution at various concentrations.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. Determine the EC50 value (the concentration that scavenges 50% of the DPPH radicals).

Visualizations

Caption: General workflow for the synthesis of acylated C-glycosylflavonoid derivatives.

Caption: Hypothetical signaling pathway showing the antioxidant mechanism of a this compound derivative.

References

Evaluating the Anti-Proliferative Activity of a Novel Compound: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction